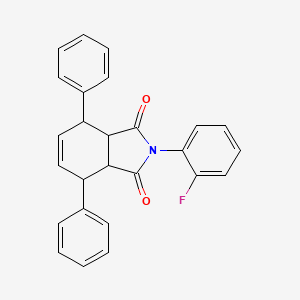![molecular formula C19H19F3N4O4 B11095253 4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11095253.png)
4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a benzene ring substituted with a trifluoromethyl group, a morpholine ring, a nitro group, and an amide functionality.
4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide: , is a synthetic organic molecule with diverse applications.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves the condensation of 3-nitrobenzoic acid with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline, followed by amidation.
Reaction Conditions: The reaction typically occurs under acidic conditions, using appropriate catalysts and solvents.
Industrial Production: Industrial-scale production may involve continuous-flow processes or batch reactions, optimizing yield and purity.
Chemical Reactions Analysis
Reactivity: Compound X undergoes several reactions, including
Common Reagents and Conditions: Reagents like hydrogenation catalysts (e.g., Pd/C), Lewis acids, and base-promoted reactions are employed.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique substituents.
Biology: Researchers explore its interactions with enzymes, receptors, and cellular pathways.
Medicine: Investigations focus on its potential as a drug candidate, targeting specific diseases.
Industry: It finds applications in materials science, such as liquid crystals or organic semiconductors.
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific protein targets or signaling pathways.
- Further studies are needed to elucidate its precise mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives, such as and , share structural features.
Uniqueness: Compound X’s trifluoromethyl group and morpholine ring distinguish it from related compounds.
Properties
Molecular Formula |
C19H19F3N4O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-(methylamino)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H19F3N4O4/c1-23-14-4-2-12(10-17(14)26(28)29)18(27)24-15-11-13(19(20,21)22)3-5-16(15)25-6-8-30-9-7-25/h2-5,10-11,23H,6-9H2,1H3,(H,24,27) |
InChI Key |
DOLNMKBQJQFAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11095176.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
![N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11095184.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11095193.png)
-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11095198.png)

![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11095211.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B11095219.png)
![(4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11095229.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11095234.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline](/img/structure/B11095238.png)
![3-methyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazole](/img/structure/B11095246.png)
![5,12-bis(prop-2-enyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11095254.png)
![2-Methyl-N-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11095258.png)
